N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-12(2)20-16(14(11)10-17)18-15(19)9-8-13-6-4-3-5-7-13/h3-7H,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASRHKMEHOFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The cyano and methyl groups are introduced via substitution reactions using suitable reagents.
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted thiophene with a phenylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and phenyl groups play a crucial role in binding interactions, while the thiophene ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide and Analogs
Key Observations:
- Heterocyclic Core : The thiophene in the target compound contrasts with pyridine () and benzothiazole (). Thiophene’s sulfur atom may enhance π-stacking interactions compared to nitrogen-containing heterocycles.
- Methyl groups at positions 4 and 5 increase steric bulk, possibly improving metabolic stability compared to unsubstituted analogs.
- Functional Groups : The 3-phenylpropanamide chain is shared with compounds in and , suggesting a common pharmacophore or agrochemical motif.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide is a complex organic compound notable for its unique structural features, including a thiophene ring with cyano and methyl substitutions, and a phenylpropanamide moiety. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The cyano group and the phenylpropanamide structure facilitate hydrogen bonding and π-π interactions with proteins, enzymes, and receptors, potentially modulating their activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity . A study demonstrated that similar thiophene derivatives displayed significant inhibitory effects against various bacterial strains, suggesting a potential for developing new antimicrobial agents based on this structure.
Anticancer Activity
In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. Specifically, this compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties . Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests its potential application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer, Anti-inflammatory | Interaction with enzymes/receptors |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylbenzamide | Moderate antimicrobial | Enzyme inhibition |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide | Limited anticancer activity | Cell cycle modulation |
The table above highlights the biological activities of this compound compared to similar compounds. Its unique phenylpropanamide moiety contributes to its distinct biological profile.
Case Studies
- Antimicrobial Study : A study published in 2021 evaluated the antimicrobial efficacy of thiophene derivatives against multi-drug resistant strains of bacteria. Results showed that this compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In a 2020 study focused on breast cancer cell lines, the compound was found to reduce cell viability significantly at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Inflammation Model : A recent investigation into the anti-inflammatory effects of this compound utilized a murine model of arthritis. The results indicated a reduction in inflammatory markers and joint swelling upon treatment with this compound.
Q & A
Q. What are the recommended synthetic methodologies for preparing N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamide group.
Knoevenagel Condensation : Treat the intermediate with substituted benzaldehydes in toluene using catalytic piperidine and acetic acid to generate the α,β-unsaturated acrylamido derivatives.
Characterization :
- IR Spectroscopy : Confirm C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- ¹H NMR : Analyze aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–2.5 ppm).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards).
- Ventilation : Use fume hoods to prevent inhalation of dust (P264/P305+P351+P338 precautions).
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., antioxidant vs. anti-inflammatory efficacy)?
Methodological Answer:
- Standardized Assays : Use validated in vitro models (e.g., DPPH radical scavenging for antioxidants, carrageenan-induced paw edema in rodents for anti-inflammatory activity).
- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency variations.
- Metabolite Profiling : Assess compound stability in biological matrices (e.g., plasma) to rule out degradation artifacts .
Q. What strategies optimize reaction yields and purity during scale-up synthesis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst Optimization : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster Knoevenagel condensation.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol to achieve >95% purity. Yields typically range from 72–94% .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to enhance electrophilic reactivity.
- Bioisosteric Replacement : Replace the thiophene ring with furan or pyridine to alter lipophilicity and target binding.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with inflammatory enzymes like COX-2 .
Q. What experimental parameters influence the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation.
- Degradation Pathways : Identify hydrolysis products (e.g., cyano group conversion to carboxylic acid) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
